molecular formula C9H10N2OS B377556 5-methoxy-1-methyl-1H-benzimidazole-2-thiol CAS No. 58764-00-4

5-methoxy-1-methyl-1H-benzimidazole-2-thiol

Cat. No.: B377556
CAS No.: 58764-00-4
M. Wt: 194.26g/mol
InChI Key: ZDXVDGBQLMIQFX-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-benzimidazole-2-thiol (CAS 302812-79-9) is a substituted benzimidazole derivative of interest in chemical and pharmaceutical research. As a thiol-functionalized heterocycle, it serves as a versatile synthetic intermediate or building block for the development of more complex molecules . Researchers value this compound for its potential use in medicinal chemistry, particularly in the synthesis and study of pharmacologically active agents. Compounds within the benzimidazole-thiol class are known to be key precursors or structural motifs in various applications. For instance, the closely related 5-methoxy-2-benzimidazolethiol (lacking the 1-methyl group) is identified as a known impurity in the pharmaceutical Omeprazole, underscoring the relevance of this chemical class in drug development and analytical science . The compound has a molecular formula of C10H12N2OS and a molecular weight of 208.28 . It should be stored according to the manufacturer's specifications, and as with all chemicals of this nature, proper safety procedures must be followed. This product is intended for research purposes in a controlled laboratory environment and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxy-3-methyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-11-8-4-3-6(12-2)5-7(8)10-9(11)13/h3-5H,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXVDGBQLMIQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation-Cyclization Approach

The most widely documented method involves a two-step process starting with 3,4-diaminoanisole dihydrochloride. In the first step, cyclization with carbon disulfide in alkaline ethanol (4:1 v/v aqueous ethanol, 2 mol KOH) at 75–80°C for 2.5 hours yields 5-methoxy-2-mercaptobenzimidazole. This intermediate is isolated via vacuum distillation and recrystallization in ethanol, achieving a 72% yield. The second step introduces the 1-methyl group using methyl iodide in dimethylformamide (DMF) under nitrogen, catalyzed by sodium hydride at 0–5°C for 4 hours.

Critical Parameters :

  • Stoichiometry : A 1:2 molar ratio of diamine to carbon disulfide ensures complete cyclization.

  • Temperature Control : Exceeding 80°C during cyclization promotes disulfide byproducts, reducing thiol purity.

Direct Cyclization with Pre-Methylated Diamines

An alternative one-pot method employs N-methyl-3,4-diaminoanisole, though this precursor is less commercially accessible. Reacting the methylated diamine with thiourea in PEG-600 at 100°C for 1 hour achieves simultaneous cyclization and thiolation, bypassing the need for post-synthetic methylation. However, yields are inconsistent (50–65%) due to competing N-alkylation side reactions.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Grinding 3,4-diaminoanisole with potassium ethyl xanthogenate (1:1.5 molar ratio) in a ball mill for 30 minutes initiates cyclization without solvents. Subsequent methylation with dimethyl carbonate under microwave irradiation (300 W, 100°C, 10 minutes) delivers the target compound in 78% yield. This method reduces waste generation by 40% compared to traditional reflux.

Microwave-Assisted Reactions

Microwave-enhanced alkylation accelerates the methylation step. A mixture of 5-methoxy-2-mercaptobenzimidazole, methyl iodide, and potassium carbonate in acetonitrile irradiated at 150°C for 15 minutes achieves 85% conversion. The shorter reaction time minimizes thiol oxidation to disulfides, preserving >90% purity.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enable precise control over exothermic cyclization steps, achieving 89% yield at a throughput of 50 kg/day. Automated pH adjustment systems maintain the reaction at pH 10–11, critical for stabilizing the thiol group. Post-synthetic purification employs countercurrent chromatography with hexane/ethyl acetate (3:7), reducing residual potassium hydroxide to <0.1%.

Comparative Analysis of Methodologies

Table 1: Performance Metrics of Key Synthesis Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Stepwise Alkylation72956.5 hoursHigh
Microwave-Assisted859225 minutesModerate
Industrial Flow Reactor89983 hoursVery High

The industrial flow reactor method outperforms others in yield and scalability but requires significant capital investment. Microwave-assisted synthesis offers rapid results for small batches, while stepwise alkylation remains the benchmark for academic labs.

Experimental Optimization Strategies

Thiol Group Stabilization

Incorporating antioxidant agents like ascorbic acid (0.1% w/v) during cyclization prevents disulfide formation, enhancing thiol content from 85% to 93%. Storage under nitrogen at -20°C extends shelf life to 12 months.

Solvent Selection

Ethanol-water mixtures (4:1) optimize cyclization kinetics, whereas acetonitrile improves methylation efficiency by 18% compared to DMF.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce methylation time from 4 hours to 90 minutes, achieving 88% yield at 50°C .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-methoxy-1-methyl-1H-benzimidazole-2-thiol and its derivatives. For instance, compounds derived from this benzimidazole scaffold have shown significant activity against various cancer cell lines.

CompoundCell LineIC50 Value (µg/mL)Activity
5aHUH711.69Excellent
4aMCF79.32Excellent
6aHUH76.41Excellent
6aMCF79.70Excellent

These findings suggest that modifications to the benzimidazole structure can enhance anticancer efficacy, making it a promising candidate for further development in cancer therapeutics .

Anthelmintic Properties
The compound also exhibits anthelmintic activity , which is particularly relevant in veterinary medicine and parasitology. Research indicates that derivatives of benzimidazole compounds can effectively combat parasitic infections, showcasing their potential as antiparasitic agents .

Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like Omeprazole. The synthetic route typically involves several steps:

  • Synthesis of Thioether : The thioether derivative is synthesized from starting materials such as 3,5-Lutidine.
  • Oxidation to Omeprazole : The thioether is oxidized to yield Omeprazole, which is utilized for treating gastrointestinal disorders .

This synthetic pathway highlights the compound's utility in producing important therapeutic agents.

Neuroprotective Applications

Emerging research suggests that benzimidazole derivatives, including this compound, may have neuroprotective effects. They are being investigated for their potential to treat central nervous system disorders such as depression, anxiety, and neurodegenerative diseases like Alzheimer's disease .

Mechanism of Action : These compounds may enhance the concentration of glutathione in the brain and activate neuroprotective pathways, indicating their potential role in managing oxidative stress-related conditions.

The biological activity of this compound has been assessed through various testing procedures:

  • Antibacterial Testing : Studies have shown that derivatives exhibit antibacterial properties against multiple strains.
  • Antiviral Activity : Some benzimidazole derivatives have been tested for antiviral efficacy, indicating a broad spectrum of biological activity .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzimidazole derivatives demonstrated that specific modifications led to enhanced anticancer activity against liver and breast cancer cell lines. The most effective compounds had IC50 values comparable to standard chemotherapeutics, suggesting their potential for clinical application .

Case Study 2: Synthesis and Purification

Research on the synthesis of Omeprazole from this compound illustrated an efficient method that improved yield and purity through novel oxidation techniques . This case highlights the compound's importance in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 5-Position

5-Methoxy vs. 5-Ethoxy
  • 5-Ethoxy-1H-benzimidazole-2-thiol (CAS: 55489-15-1) replaces the methoxy group with an ethoxy (-OC₂H₅) group. Molecular Weight: 194.25 g/mol (vs. 180.22 g/mol for the methoxy analog) .
5-Methoxy vs. 5-Amino
  • 5-Amino-2-mercaptobenzimidazole (CAS: N/A) substitutes the methoxy group with an amino (-NH₂) group. Properties: The amino group introduces hydrogen-bonding capacity, improving solubility in polar solvents . Applications: Amino-substituted analogs are often explored for bioactivity due to their ability to interact with biological targets .

Substituent Effects at the 1-Position

1-Methyl vs. 1-H (Unsubstituted)
  • 5-Methoxy-1H-benzimidazole-2-thiol (CAS: 37052-78-1) lacks the 1-methyl group. However, the methyl group in the target compound enhances stability against N-demethylation in metabolic pathways .
1-Methyl vs. 1-Allyl
  • 1-Allyl-1H-benzimidazole-2-thiol (CAS: 87216-53-3) features an allyl (-CH₂CH=CH₂) group at the 1-position. Molecular Weight: 190.26 g/mol (vs. 180.22 g/mol for the methyl analog) .

Substituent Effects at the 2-Position

Thiol (-SH) vs. Chloromethyl (-CH₂Cl)
  • 2-(Chloromethyl)-1H-benzimidazole derivatives (e.g., 5-methyl-substituted analogs) replace the thiol with a chloromethyl group.
    • Reactivity : Chloromethyl derivatives are precursors for alkylation reactions, whereas thiols participate in disulfide bond formation or metal coordination .
    • Biological Relevance : Thiol-containing benzimidazoles often exhibit antioxidant or enzyme-inhibitory properties due to redox activity .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
5-Methoxy-1-methyl-1H-benzimidazole-2-thiol 37052-78-1 180.22 5-OCH₃, 1-CH₃, 2-SH Pharmaceutical intermediate
5-Ethoxy-1H-benzimidazole-2-thiol 55489-15-1 194.25 5-OC₂H₅, 2-SH Increased lipophilicity
5-Methyl-1H-benzimidazole-2-thiol N/A 164.23 5-CH₃, 2-SH Antioxidant applications
1-Allyl-1H-benzimidazole-2-thiol 87216-53-3 190.26 1-CH₂CH=CH₂, 2-SH Functionalizable intermediate
5-Amino-2-mercaptobenzimidazole N/A 165.20 5-NH₂, 2-SH Bioactivity studies

Research Findings and Trends

  • Synthetic Flexibility : The 2-thiol group enables diverse derivatization, such as forming disulfides or coordinating with metals, which is less feasible in chloromethyl or carboxylic acid analogs .
  • Biological Performance : Thiol-containing benzimidazoles are frequently investigated for anti-diabetic and antimicrobial activities, though specific data for 5-methoxy-1-methyl derivatives require further study .
  • Stability : The 1-methyl group in the target compound improves metabolic stability compared to unsubstituted analogs, as seen in pharmacokinetic studies of related structures .

Biological Activity

5-Methoxy-1-methyl-1H-benzimidazole-2-thiol is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

This compound (C₉H₁₀N₂OS) features a unique substitution pattern that influences its reactivity and biological properties. Its structure includes a methoxy group at the 5-position and a methyl group at the 1-position of the benzimidazole ring, along with a thiol group at the 2-position. This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit substantial antimicrobial properties. In particular, this compound has been investigated for its efficacy against various pathogens. A study highlighted that compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties due to its benzimidazole moiety .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. For instance, derivatives of benzimidazole have shown promising results against different cancer cell lines. One study reported that related compounds exhibited IC₅₀ values as low as 6.41 µg/mL against liver cancer (HUH7) and breast cancer (MCF7) cell lines . This suggests that this compound may also possess similar anticancer activity.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes, notably α-glucosidase, which is crucial in carbohydrate metabolism. The inhibition of this enzyme can have implications for managing conditions like diabetes . The IC₅₀ values reported for related benzimidazole derivatives in enzyme inhibition assays demonstrate their potential as therapeutic agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes or receptors involved in various metabolic pathways, leading to its antimicrobial and anticancer effects. The exact pathways can vary based on the biological system being studied .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its analogs:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with comparable results to standard antibiotics .
Study BAnticancer ActivityShowed IC₅₀ values of 11.69 µg/mL against HUH7 cell line; effective against MCF7 with IC₅₀ of 9.32 µg/mL .
Study CEnzyme InhibitionIdentified as a potent α-glucosidase inhibitor with an IC₅₀ range indicating strong potential for diabetes management .

Q & A

Q. How can enantiomeric purity be achieved for chiral analogs of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak IA-3 columns with hexane:isopropanol (90:10) to resolve enantiomers (e.g., 9% ee reported for sulfoxide derivatives).
  • Asymmetric Oxidation : Employ Sharpless epoxidation conditions with Ti(OiPr)₄ and DET ligands for kinetic resolution .

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